

Fusicoccin H: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fusicoccin H*

Cat. No.: B1233563

[Get Quote](#)

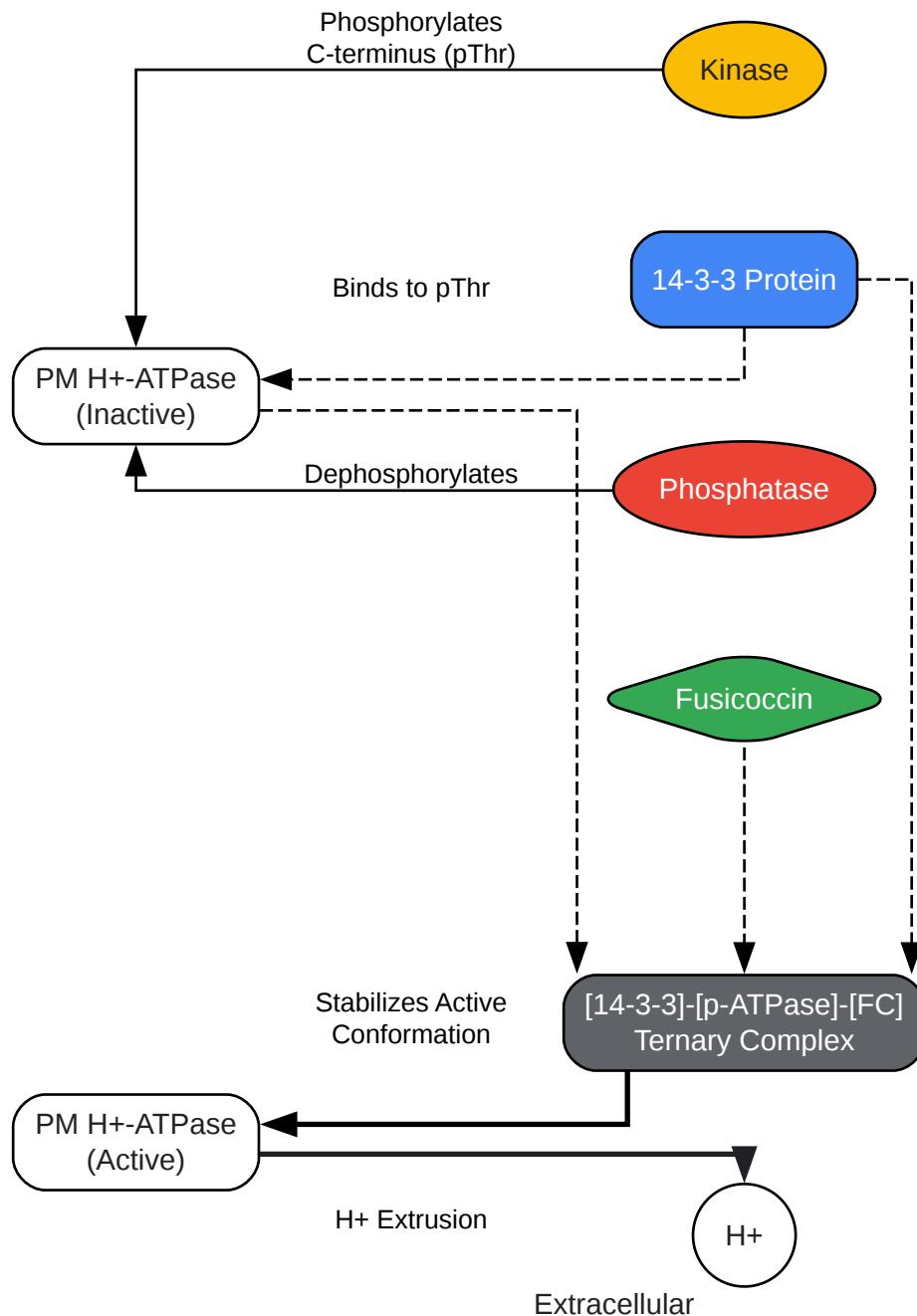
This document provides a detailed examination of the physical, chemical, and biological properties of **Fusicoccin H**, a diterpenoid glycoside from the fusicoccane family. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular mechanisms and experimental applications of 14-3-3 protein-protein interaction stabilizers.

Core Physical and Chemical Properties

Fusicoccin H is a naturally occurring minor metabolite produced by the fungus *Phomopsis amygdali* (previously *Fusicoccum amygdali*) and serves as a biosynthetic precursor to the more abundant and widely studied Fusicoccin A. While extensive quantitative data for **Fusicoccin H** is not as readily available as for Fusicoccin A, its key properties are summarized below. For context, comparative data for Fusicoccin A are also provided.

Property	Fusicoccin H (FC-H)	Fusicoccin A (FC-A)
Synonyms	16-O-demethyl-19-deoxy-de-t-pentenylidideacetylFC	Fusicoccin
Molecular Formula	C ₂₅ H ₃₈ O ₈	C ₃₆ H ₅₆ O ₁₂ [1] [2] [3]
Molecular Weight	466.57 g/mol	680.8 g/mol
Appearance	Solid	White to off-white solid
Solubility	More hydrophilic than FC-A	Soluble in DMSO, Ethanol (10 mg/ml)
Biological Source	Phomopsis amygdali	Phomopsis amygdali (or Fusicoccum amygdali)
Storage Temperature	-20°C	-20°C

Note: Specific quantitative data such as melting point and detailed spectral analysis for **Fusicoccin H** are not widely published. The increased hydrophilicity of **Fusicoccin H** is inferred from its chemical name, which indicates the absence of two acetyl groups and a t-pentenyl group compared to Fusicoccin A.


Mechanism of Action and Signaling Pathway

Fusicoccins are powerful molecular tools known for their ability to stabilize the interaction between 14-3-3 proteins and their partner proteins. The canonical mechanism of action involves the plasma membrane (PM) H⁺-ATPase, a crucial enzyme for establishing the electrochemical gradient in plant cells.

The C-terminus of the PM H⁺-ATPase functions as an autoinhibitory domain. This inhibition is relieved when a penultimate threonine residue on the C-terminus is phosphorylated, creating a binding site for a 14-3-3 protein. The binding of the 14-3-3 protein activates the H⁺-ATPase. Fusicoccin acts as a "molecular glue," binding to a cavity at the interface of the 14-3-3 protein and the H⁺-ATPase C-terminus. This action locks the complex in its active state, leading to sustained proton pumping, hyperpolarization of the plasma membrane, irreversible stomatal opening, and eventual wilting of the plant.

Interestingly, while sharing the core fusicoccane structure, **Fusicoccin H** has been reported to be biologically inactive in assays where Fusicoccin A and the structurally similar Fusicoccin J showed significant activity. Studies have indicated that the more hydrophilic nature of **Fusicoccin H** may prevent it from effectively promoting the protein-protein interaction between PM H⁺-ATPase and 14-3-3 proteins, thus exhibiting no effect on plant growth or stomatal opening in those experiments.

The following diagram illustrates the general signaling pathway for active fusicoccins.

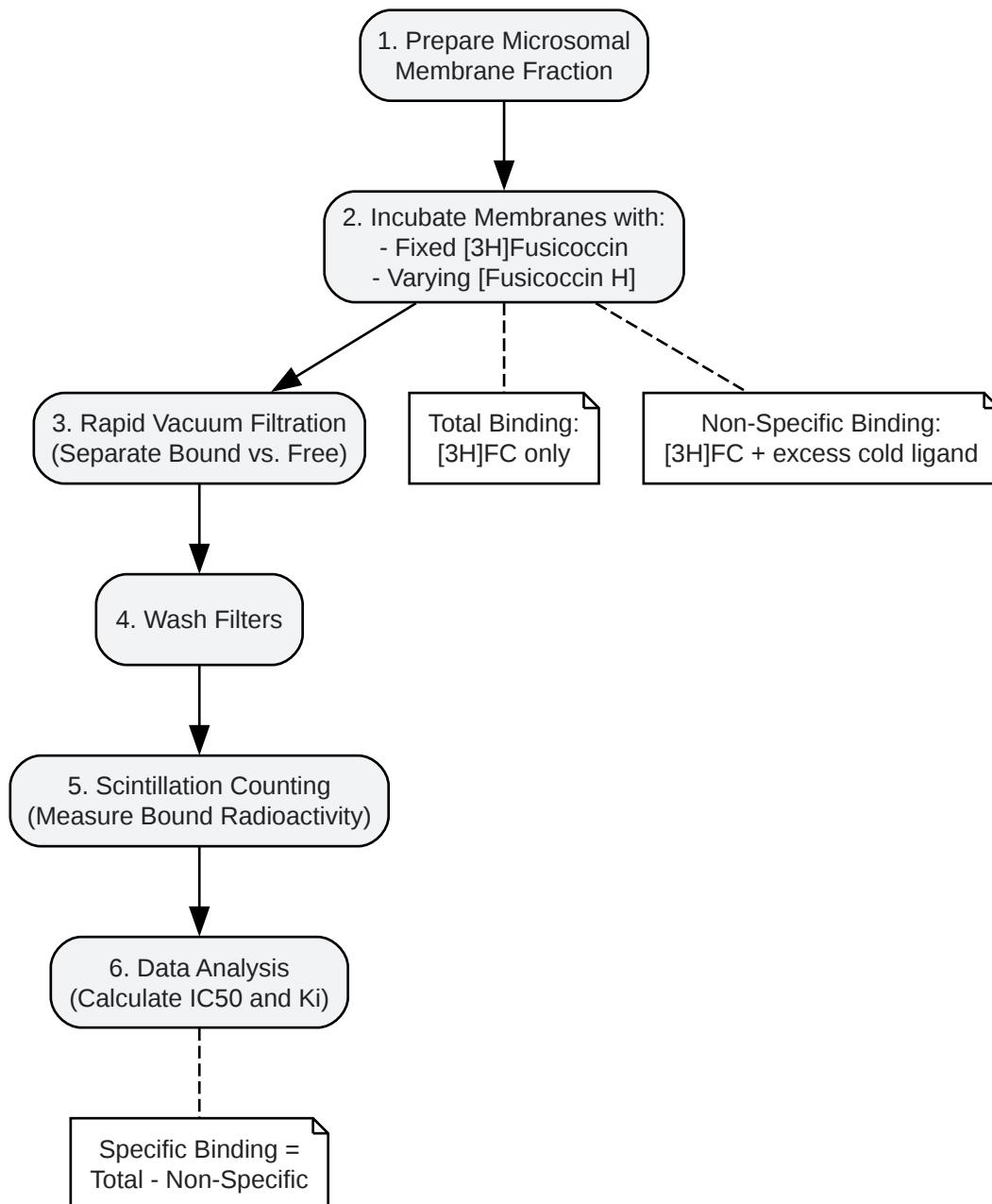
[Click to download full resolution via product page](#)

Fusicoccin signaling pathway.

Key Experimental Protocols

The unique mechanism of action of fusicoccins has led to the development of several key experimental protocols to study their binding kinetics and functional effects.

Radioligand Binding Assay


This assay is considered the gold standard for measuring the affinity of a ligand for its receptor and is used to determine the dissociation constant (Kd) and the concentration of binding sites (Bmax).

Objective: To quantify the binding affinity of **Fusicoccin H** to its putative receptor complex (14-3-3 and H+-ATPase) in a given biological sample, typically a microsomal fraction from plant tissue.

Methodology:

- Membrane Preparation: Isolate plasma membrane vesicles from the plant tissue of interest (e.g., maize coleoptiles, oat roots) via homogenization and differential centrifugation.
- Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled fusicoccin derivative (e.g., [³H]dihydrofusicoccin) and varying concentrations of unlabeled "cold" **Fusicoccin H** (the competitor).
- Separation: Separate the membrane-bound radioligand from the free radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes.
- Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. The data are fitted to a competition binding curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, providing a measure of the binding affinity of **Fusicoccin H**.

The following diagram outlines the workflow for a competitive radioligand binding assay.

[Click to download full resolution via product page](#)

Workflow for a competitive radioligand binding assay.

H⁺-ATPase Activity Assay

This functional assay measures the direct effect of fusicoccin on its primary target, the plasma membrane H⁺-ATPase. Activity can be assessed by measuring either ATP hydrolysis or ATP-dependent proton pumping.

Objective: To determine if **Fusicoccin H** activates the PM H⁺-ATPase in isolated plasma membrane vesicles.

Methodology:

- Vesicle Preparation: Isolate highly purified, sealed inside-out plasma membrane vesicles from plant tissue using a method like aqueous two-phase partitioning.
- Assay Reaction (ATP Hydrolysis):
 - Incubate vesicles in a reaction buffer containing ATP and Mg²⁺.
 - Add **Fusicoccin H** to the experimental samples.
 - Stop the reaction after a defined period.
 - Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis, typically using a colorimetric method. An increase in Pi release compared to the control indicates ATPase activation.
- Assay Reaction (Proton Pumping):
 - Incubate vesicles in a weakly buffered medium containing ATP, Mg²⁺, and a pH-sensitive fluorescent probe (e.g., acridine orange).
 - Initiate the reaction by adding ATP.
 - Monitor the fluorescence quenching of the probe, which corresponds to the acidification of the vesicle interior due to proton pumping.
 - An increased rate of fluorescence quenching in the presence of **Fusicoccin H** indicates activation of the H⁺ pump.
- Data Analysis: Compare the rate of ATP hydrolysis or proton pumping in the presence and absence of **Fusicoccin H**. The results can be used to determine kinetic parameters like V_{max} and K_m for ATP.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free biophysical technique used to study the kinetics of biomolecular interactions in real-time. It provides quantitative data on association (k_a) and dissociation (k_d) rates, from which the equilibrium dissociation constant (K_D) can be calculated.

Objective: To characterize the kinetic interaction between 14-3-3 protein, a phosphopeptide corresponding to the H⁺-ATPase C-terminus, and **Fusicoccin H**.

Methodology:

- **Chip Preparation:** One of the binding partners (e.g., a 14-3-3 protein) is immobilized onto the surface of an SPR sensor chip.
- **Analyte Injection:** A solution containing the analyte (e.g., the phosphorylated C-terminal peptide of H⁺-ATPase) is flowed over the chip surface. The binding event causes a change in the refractive index at the surface, which is detected and measured in real-time as a change in response units (RU).
- **Ternary Complex Analysis:** To assess the effect of **Fusicoccin H**, the analyte (phosphopeptide) is pre-mixed with various concentrations of **Fusicoccin H** before being flowed over the immobilized 14-3-3 protein.
- **Kinetic Analysis:**
 - **Association Phase:** The rate at which the RU signal increases during analyte injection corresponds to the association rate (k_a).
 - **Dissociation Phase:** After the injection, a buffer is flowed over the chip, and the rate at which the RU signal decreases corresponds to the dissociation rate (k_d).
- **Data Fitting:** The sensorgram data (RU vs. time) is fitted to kinetic models to calculate k_a , k_d , and the overall affinity constant K_D (k_d/k_a). A significant decrease in the dissociation rate (k_d) in the presence of **Fusicoccin H** would indicate its role as a stabilizer of the protein-peptide complex.

Conclusion

Fusicoccin H is a minor metabolite in the fusicoccane family, notable for its structural relationship to the potent phytotoxin Fusicoccin A. While it shares the same core diterpenoid structure, its hydrophilic nature and lack of key functional groups appear to render it biologically inactive in standard plant growth and H⁺-ATPase activation assays. For researchers in drug development, **Fusicoccin H** serves as an important negative control and a structural analog for probing the specific molecular requirements for the stabilization of 14-3-3 protein-protein interactions. The experimental protocols detailed herein provide a robust framework for the continued investigation of fusicoccanes and the development of novel molecules targeting the vast 14-3-3 interactome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fusicoccin | C36H56O12 | CID 447573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Fusicoccin H: A Technical Overview for Scientific Professionals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1233563#physical-and-chemical-properties-of-fusicoccin-h>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com